2-(4-Bromophenoxy)butanoyl chloride
Overview
Description
“2-(4-Bromophenoxy)butanoyl chloride” is a synthetic compound with the molecular formula C10H10BrClO2 and a molecular weight of 277.54 . It is used extensively in research and industry.
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C10H10BrClO2 . More detailed structural information might be available in specific databases or scientific literature.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 277.54 and a molecular formula of C10H10BrClO2 . More specific properties like boiling point, density, etc., might be available in specialized chemical databases or safety data sheets.Scientific Research Applications
1. Interaction with Muscle Chloride Channels
2-(4-Chloro-phenoxy)propanoic and 2-(4-chloro-phenoxy)butanoic acids, structurally related to 2-(4-Bromophenoxy)butanoyl chloride, have been studied for their effects on chloride membrane conductance in rat striated muscle. Research shows that lengthening the alkyl chain up to three methylenic groups increases biological activity, which is then diminished in longer analogues. This suggests potential applications in muscle physiology and pharmacology studies (Carbonara et al., 2001).
2. Synthesis of Thermotropic Dendrimers
The compound has been used in the synthesis and characterization of monomers like 6-bromo-1-(4-hydroxy-4'-biphenylyl)-2-(4-hydroxyphenyl)hexane. These monomers are crucial for creating thermotropic dendrimers, which have potential applications in materials science and nanotechnology (Percec et al., 1994).
3. Use in Analytical Chemistry
This compound derivatives are used in methods to determine bromide in various samples. The compound participates in chemical reactions that facilitate the detection and quantification of bromide, which is essential in environmental analysis and quality control in the chemical industry (Mishra et al., 2001).
4. Environmental Chemistry and Water Treatment
The compound and its derivatives are used in studies exploring the degradation of bromophenols in water treatment processes. Understanding the reaction kinetics and by-products formation during such processes is essential for environmental safety and water purification technologies (Luo et al., 2019).
Mechanism of Action
Target of Action
Based on its structure and known reactions of similar compounds, it can be inferred that it likely targets molecules with nucleophilic sites, such as amines or alcohols, in biochemical systems .
Mode of Action
2-(4-Bromophenoxy)butanoyl chloride, being an acyl chloride, is highly reactive. It can undergo nucleophilic acyl substitution reactions with nucleophiles, leading to the formation of esters or amides . The chloride ion is a good leaving group, which makes the carbon of the carbonyl group in this compound highly electrophilic .
Biochemical Pathways
Given its reactivity, it can be involved in various biochemical transformations, potentially affecting multiple pathways depending on the biological context .
Pharmacokinetics
Like other small organic molecules, its bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Action Environment
Environmental factors such as pH, temperature, and the presence of other reactive species can influence the action, efficacy, and stability of this compound . For instance, its reactivity might be enhanced in polar environments due to the polar nature of its functional groups .
Biochemical Analysis
Biochemical Properties
2-(4-Bromophenoxy)butanoyl chloride plays a significant role in biochemical reactions, particularly in the modification of proteins and enzymes. It interacts with various biomolecules, including enzymes and proteins, through covalent bonding. This interaction often leads to the inhibition or activation of specific biochemical pathways. For instance, this compound can act as an acylating agent, modifying the active sites of enzymes and altering their activity .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound can induce changes in the phosphorylation status of proteins, thereby affecting signal transduction pathways. Additionally, this compound can alter gene expression by modifying transcription factors or other regulatory proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules. It can inhibit or activate enzymes by acylating their active sites, leading to changes in their catalytic activity. This compound can also influence gene expression by modifying transcription factors or other DNA-binding proteins, thereby altering the transcriptional landscape of the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity can diminish over time due to hydrolysis or other degradation processes . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable response. At high doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can affect metabolic flux by altering the activity of key enzymes involved in metabolic pathways. Additionally, this compound can influence metabolite levels by modifying the activity of enzymes responsible for their synthesis or degradation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound within different cellular compartments. The transport and distribution of this compound are critical factors that determine its overall bioavailability and efficacy .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function, as it may interact with different biomolecules depending on its subcellular distribution. Understanding the subcellular localization of this compound is essential for elucidating its precise mechanism of action and its effects on cellular processes .
properties
IUPAC Name |
2-(4-bromophenoxy)butanoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrClO2/c1-2-9(10(12)13)14-8-5-3-7(11)4-6-8/h3-6,9H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMNPEWBYDYGUBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)Cl)OC1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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